REACTION_SMILES
|
[CH3:11][O:12][c:13]1[cH:14][c:15]([NH2:16])[cH:17][c:18]([N+:20](=[O:21])[O-:22])[cH:19]1.[I:1][c:2]1[cH:3][c:4]([NH2:10])[cH:5][c:6]([O:7][CH3:8])[cH:9]1>>[I:1][c:15]1[cH:14][c:13]([O:12][CH3:11])[cH:19][c:18]([N+:20](=[O:21])[O-:22])[cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)cc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)cc(I)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(I)cc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |